Product packaging for 1-(1-Butylcyclohexyl)piperidine(Cat. No.:CAS No. 14228-26-3)

1-(1-Butylcyclohexyl)piperidine

Cat. No.: B082911
CAS No.: 14228-26-3
M. Wt: 223.4 g/mol
InChI Key: UVOCTPSBTXSDGC-UHFFFAOYSA-N
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Description

1-(1-Butylcyclohexyl)piperidine is a chemical compound of significant interest in advanced chemical and pharmacological research due to its piperidine core. The piperidine ring is a privileged scaffold in medicinal chemistry, present in a wide array of clinically investigated compounds and approved pharmaceuticals, particularly those targeting the central nervous system (CNS), cancer, and infectious diseases . Piperidine derivatives are valued for their ability to modulate key physicochemical properties, such as lipophilicity and molecular conformation, which allows for optimal interaction with biological targets . This structural motif often contributes to enhanced metabolic stability and improved pharmacokinetic (ADME) profiles in drug candidates, making it a crucial element in lead optimization . The structural analogy of this compound to other arylcyclohexylpiperidines, which have been historically studied for their complex pharmacology, suggests its potential utility as a tool compound in neuropharmacological research . Researchers can employ this substance to explore structure-activity relationships (SAR) or as a synthetic intermediate in the development of novel bioactive molecules . This product is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H29N B082911 1-(1-Butylcyclohexyl)piperidine CAS No. 14228-26-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14228-26-3

Molecular Formula

C15H29N

Molecular Weight

223.4 g/mol

IUPAC Name

1-(1-butylcyclohexyl)piperidine

InChI

InChI=1S/C15H29N/c1-2-3-10-15(11-6-4-7-12-15)16-13-8-5-9-14-16/h2-14H2,1H3

InChI Key

UVOCTPSBTXSDGC-UHFFFAOYSA-N

SMILES

CCCCC1(CCCCC1)N2CCCCC2

Canonical SMILES

CCCCC1(CCCCC1)N2CCCCC2

Other CAS No.

14228-26-3

Synonyms

1-(1-Butylcyclohexyl)piperidine

Origin of Product

United States

Synthetic Chemistry and Derivatization Strategies for 1 1 Butylcyclohexyl Piperidine and Analogues

Established Synthetic Pathways to 1-(1-Butylcyclohexyl)piperidine

The synthesis of this compound and structurally related compounds, such as phencyclidine (PCP) and its derivatives, typically follows a convergent strategy involving the formation of a key C-N bond at the quaternary carbon of the cyclohexane (B81311) ring. One of the most established and versatile methods is a variation of the Strecker synthesis.

This pathway commences with the reaction of cyclohexanone (B45756), piperidine (B6355638), and an alkali metal cyanide, such as potassium cyanide (KCN), to form the α-aminonitrile intermediate, 1-(1-cyanocyclohexyl)piperidine. This intermediate is then subjected to a Grignard reaction. The addition of butylmagnesium bromide (a Grignard reagent) to the nitrile carbon, followed by hydrolysis of the resulting magnesium salt, effectively replaces the cyanide group with a butyl group, yielding the final product, this compound.

An alternative, though less common, approach involves the initial synthesis of 1-butylcyclohexanol. This can be achieved by reacting cyclohexanone with butylmagnesium bromide. The resulting tertiary alcohol is then converted to a suitable leaving group (e.g., a tosylate or halide) and subsequently displaced by piperidine via nucleophilic substitution to form the target compound. The synthesis of analogues, such as 1-(1-(benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP), has been reported via the reaction of 1-piperidinecyclohexanecarbonitrile with an appropriate organolithium reagent. researchgate.net

Methodologies for the Synthesis of Piperidine Analogues

The development of diverse piperidine-containing molecules relies on a robust toolbox of synthetic methodologies. These techniques range from classical cyclization reactions to modern multi-component strategies, enabling precise control over substitution patterns and stereochemistry.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example, classically involving the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide. wikipedia.orgorganic-chemistry.org

This reaction is exceptionally valuable for generating libraries of complex molecules and can be adapted for piperidine synthesis. researchgate.net For instance, by using a bifunctional starting material, such as a piperidone derivative or an amino acid containing a piperidine ring, the Ugi reaction can be used to construct highly functionalized piperidine scaffolds in a single step. wikipedia.orgresearchgate.net The reaction proceeds through the formation of an iminium ion from the amine and carbonyl compound, which is then attacked by the isocyanide and subsequently the carboxylate anion, followed by a Mumm rearrangement to yield the stable bis-amide product. wikipedia.org This strategy allows for the rapid generation of molecular diversity, crucial for analog development. nih.govresearchgate.net

The construction of the piperidine ring itself, known as N-heterocyclization, is fundamental to the synthesis of its derivatives. A variety of methods exist, differing in their starting materials and catalytic systems. nih.govmdpi.com

Reductive Amination and Annulation: One common strategy is the intramolecular reductive amination of δ-amino ketones or aldehydes. Another powerful approach is the [5+1] annulation, which involves the reaction of a five-carbon chain containing terminal electrophilic or nucleophilic sites with a one-atom nitrogen source. nih.gov

Alkene and Alkyne Cyclization: Modern transition-metal catalysis has enabled the cyclization of unsaturated amines. Gold-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines. nih.govmdpi.com Similarly, intramolecular hydroamination/cyclization of alkynes provides another route to piperidine scaffolds. mdpi.com

Pyridine (B92270) Reduction: The catalytic hydrogenation of substituted pyridines is a widely used industrial and laboratory method to produce the corresponding piperidines. nih.gov Catalysts based on rhodium, palladium, platinum, and cobalt have been employed, often allowing for high diastereoselectivity in the formation of cis-substituted piperidines. nih.govwhiterose.ac.uk

Zincke Imine Strategy: A general method to access N-(hetero)aryl piperidines involves a pyridine ring-opening, ring-closing sequence using Zincke imine intermediates. This process allows for the convergent coupling of complex pyridine and aniline (B41778) fragments. chemrxiv.org

Table 1: Overview of Selected N-Heterocyclization Techniques for Piperidine Synthesis
MethodKey ReactantsCatalyst/Reagent ExampleKey FeaturesReference
Pyridine HydrogenationSubstituted Pyridines, H₂PtO₂, Rh/C, Cobalt NanoparticlesAccess to cis-isomers; well-established. mdpi.comwhiterose.ac.uk
[5+1] Annulation1,5-Diols, Primary AminesCp*Ir ComplexEfficient formation of the N-heterocycle from acyclic precursors. organic-chemistry.org
Alkene CyclizationUnsaturated AminesGold(I) or Palladium(II) ComplexesForms functionalized piperidines; can be enantioselective. nih.govmdpi.com
Zincke ReactionPyridines, Anilines2,4-Dinitrochlorobenzene, then reductionConvergent synthesis of N-aryl piperidines. chemrxiv.org

Substituted piperidines are frequently prepared via the hydrogenation of corresponding pyridine precursors. whiterose.ac.ukwhiterose.ac.uk For example, disubstituted pyridines can be reduced catalytically to afford cis-disubstituted piperidines with high diastereoselectivity. whiterose.ac.uk The synthesis of cyclohexylamine (B46788) can be achieved through the reductive amination of cyclohexanone, for instance, using a zinc-nickel couple in the presence of ammonia. sciencemadness.org These intermediates serve as crucial nucleophiles or electrophiles in subsequent coupling reactions to build the final molecular architecture.

Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in chemical synthesis. Stereoselective methods for piperidine synthesis aim to produce a single desired stereoisomer, which can be crucial for the properties of the final compound.

Diastereoselective Reduction: The hydrogenation of substituted pyridines often proceeds with high diastereoselectivity. For instance, the reduction of 2,3-disubstituted pyridines typically yields the cis-piperidine isomer. whiterose.ac.uk

Epimerization: Once a specific diastereomer is formed (e.g., a cis-piperidine), it can sometimes be converted to its counterpart (trans-piperidine) through base-mediated epimerization. This process works by removing a proton next to a carbonyl group or other activating feature, allowing for inversion of the stereocenter upon re-protonation. whiterose.ac.uknih.gov

Chiral Catalysis: The use of chiral catalysts enables enantioselective synthesis, producing one enantiomer over the other. Gold-catalyzed cyclization and palladium-catalyzed amination are examples of reactions that can be rendered enantioselective by using chiral ligands. nih.govnih.gov

Classical Resolution: Racemic mixtures of piperidine derivatives can be separated into their individual enantiomers through classical resolution. This involves forming diastereomeric salts with a chiral resolving agent, such as camphorsulfonic acid, which can then be separated by crystallization. nih.gov

Table 2: Examples of Stereoselective Syntheses of Piperidine Scaffolds
MethodSubstrate TypeOutcomeKey FindingReference
Catalytic HydrogenationDisubstituted Pyridinescis-PiperidinesHigh diastereoselectivity for the cis-isomer. whiterose.ac.uk
Base-Mediated Epimerizationcis-Pipecolinatestrans-PipecolinatesThermodynamic control allows access to the more stable trans-isomer. whiterose.ac.uknih.gov
Gold-Catalyzed Cyclization/ReductionN-Homopropargyl AmidesDiastereomerically pure Piperidin-4-olsOne-pot process with excellent diastereoselectivities. nih.gov
Classical ResolutionRacemic 1-(1-phenyl-2-methylcyclohexyl)piperidine (B1231555)Separated (+)- and (-)-EnantiomersSeparation via diastereomeric salts with camphorsulfonic acid. nih.gov

Rational Design Principles in Analog Development

The development of new piperidine analogues is guided by principles of rational design, where structural modifications are made deliberately to fine-tune properties. Structure-based design utilizes knowledge of a target's three-dimensional structure to design molecules that fit and interact optimally. nih.gov

Advanced Analytical Methodologies for Characterization and Detection in Research of 1 1 Butylcyclohexyl Piperidine

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 1-(1-Butylcyclohexyl)piperidine. Both ¹H (proton) and ¹³C (carbon-13) NMR provide unique insights into the molecular framework by mapping the chemical environments of the hydrogen and carbon atoms, respectively.

In ¹H NMR, the signals corresponding to the protons on the piperidine (B6355638) ring, the cyclohexyl ring, and the butyl group appear at distinct chemical shifts. For instance, protons on the piperidine ring adjacent to the nitrogen atom typically resonate at a different frequency than those on the cyclohexyl ring. chemicalbook.com Similarly, ¹³C NMR provides a spectrum where each unique carbon atom in the molecule gives a separate signal, confirming the presence of the butyl, cyclohexyl, and piperidine moieties. np-mrd.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Structural Moieties

Structural Moiety Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Piperidine Ring (α-CH₂)~2.8~50-55
Piperidine Ring (β, γ-CH₂)~1.5~25-30
Cyclohexyl Ring (CH)~1.2-1.8~30-40
Butyl Group (-CH₂-)~0.9-1.4~14-35
Butyl Group (-CH₃)~0.9~14

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a cornerstone technique for identifying this compound by measuring its mass-to-charge ratio (m/z) and fragmentation patterns. chemguide.co.uk When coupled with chromatographic separation, its utility is significantly enhanced.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the analysis of volatile compounds like this compound. scholars.directnih.gov The gas chromatograph separates the compound from a mixture, and the mass spectrometer then ionizes it, typically through electron ionization (EI). The resulting mass spectrum shows a molecular ion peak corresponding to the compound's molecular weight and a series of fragment ion peaks. libretexts.org The fragmentation pattern is highly characteristic and serves as a chemical fingerprint. Common fragmentation involves the loss of the butyl group or cleavage of the piperidine ring, leading to stable carbocations. chemguide.co.ukchegg.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile samples or complex matrices, LC-MS is a valuable alternative. It offers high sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of this compound, further confirming its identity. ed.ac.uk

Tandem Mass Spectrometry (MS/MS): In tandem MS, a specific ion (often the molecular ion) is selected, fragmented, and its fragments are analyzed. This technique provides detailed structural information and is particularly useful for distinguishing between isomers and identifying compounds in complex mixtures with high confidence. ed.ac.uk

Table 2: Characteristic Mass-to-Charge (m/z) Ratios for this compound and its Fragments

Ion Description Approximate m/z
[M]⁺Molecular Ion223
[M-C₄H₉]⁺Loss of butyl group166
[M-C₅H₁₀N]⁺Loss of piperidine moiety140
[C₄H₉]⁺Butyl cation57

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.govchemicalbook.com The IR spectrum of this compound displays characteristic absorption bands. The most prominent bands are due to the C-H stretching vibrations of the alkyl groups (butyl, cyclohexyl, and piperidine) and the C-N stretching of the tertiary amine. The absence of N-H stretching bands confirms the tertiary nature of the piperidine nitrogen. chemicalbook.com

Table 3: Key Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C-H (Alkyl)Stretching2850-2960
C-H (Alkyl)Bending1350-1470
C-N (Tertiary Amine)Stretching1050-1250

Diode Array Detection (DAD)

Diode Array Detection (DAD), often used in conjunction with High-Performance Liquid Chromatography (HPLC), provides ultraviolet-visible (UV-Vis) spectral data of the analyte. nih.govthermofisher.com While this compound does not possess strong chromophores for intense UV absorption, DAD can still be used for its detection and quantification. nih.govresearchgate.net The detector measures the absorbance across a range of wavelengths simultaneously, generating a UV spectrum that can aid in peak identification and purity assessment. thermofisher.com

Chromatographic Separation Techniques

Chromatography is essential for isolating this compound from complex mixtures before its characterization and quantification. chemcoplus.co.jp

Gas Chromatography (GC)

Gas chromatography is the premier technique for separating volatile and thermally stable compounds like this compound. dtic.mil The separation is based on the compound's partitioning between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase within a capillary column. chemcoplus.co.jp The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate). dtic.mil By using a calibrated system, the retention time can be used for qualitative identification. nist.gov For complex samples, temperature programming, where the column temperature is increased over time, is often employed to achieve better separation of components with different boiling points. dtic.mil

Table 4: Typical Gas Chromatography Parameters

Parameter Description
Column Type Capillary column (e.g., DB-5, HP-1) nist.gov
Stationary Phase Non-polar (e.g., 5% Phenyl Methylpolysiloxane) nist.gov
Carrier Gas Helium, Nitrogen chemcoplus.co.jp
Injection Mode Split/Splitless
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)

Liquid Chromatography (LC) (e.g., High-Performance Liquid Chromatography with UV Detection)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. When coupled with a Ultraviolet (UV) detector, it becomes a powerful tool for analyzing compounds that absorb UV light. However, this compound, like many saturated piperidine derivatives, lacks a significant chromophore, which is a part of a molecule responsible for absorbing UV radiation. This characteristic makes its direct detection by HPLC-UV challenging and often results in low sensitivity.

To overcome this limitation, analytical methods for similar non-chromophoric piperidines frequently employ a derivatization strategy. researchgate.netnih.govjocpr.com This process involves a chemical reaction to attach a UV-active molecule, known as a derivatizing agent, to the target analyte either before it enters the HPLC column (pre-column derivatization) or after it has been separated (post-column derivatization). researchgate.netnih.gov For instance, agents like 4-toluenesulfonyl chloride or benzoyl chloride can be reacted with the piperidine nitrogen to form a derivative that is readily detectable at specific UV wavelengths, such as 254 nm. researchgate.netnih.govgoogle.com

The choice of stationary phase (the column) and mobile phase (the solvent) is critical for achieving effective separation. Reversed-phase HPLC (RP-HPLC) is commonly utilized, employing a non-polar stationary phase, such as a C18 column, and a polar mobile phase, typically a mixture of water (often acidified with phosphoric acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.govnih.gov The gradient or isocratic flow of the mobile phase is optimized to ensure a clear separation of the derivatized analyte from other components in the sample matrix. nih.gov

The following interactive table summarizes typical HPLC-UV conditions reported for the analysis of related piperidine compounds, which are illustrative of the methodology that would be applied for this compound analysis.

Table 1: Illustrative HPLC-UV Methodologies for Piperidine Derivatives This table presents data from studies on related compounds to demonstrate the analytical approach.

AnalyteDerivatizing AgentHPLC ColumnMobile PhaseDetection WavelengthReference
Piperidine4-Toluene Sulfonyl ChlorideInertsil C18 (250 x 4.6 mm)Water (0.1% Phosphoric Acid) / Acetonitrile (32:68)Not Specified researchgate.netnih.gov
Piperidine DerivativesNone (Direct Detection)Gemini C18 (250 x 4.6 mm)Water (0.1% TFA) / Acetonitrile (Gradient)210, 254, 280 nm nih.gov
3-AminopiperidineBenzoyl ChlorideChromTech CHIRAL-AGPPhosphate Buffer / Acetonitrile (98:2)254 nm google.com
Piperazine4-chloro-7-nitrobenzofuran (NBD-Cl)Chiralpak IC (250 x 4.6 mm)Acetonitrile / Methanol / Diethylamine (90:10:0.1)340 nm jocpr.com

Advanced Data Analysis in Analytical Chemistry (e.g., Principal Component Analysis for chemical variable discrimination)

In modern analytical chemistry, the data generated from instrumental analysis can be vast and complex. Advanced statistical techniques, collectively known as chemometrics, are employed to extract meaningful information from this data. nih.gov Principal Component Analysis (PCA) is a powerful and widely used chemometric method for exploring and visualizing complex, multidimensional datasets. nih.gov Its primary function is to reduce the dimensionality of the data while retaining most of the original variation, allowing for the identification of patterns, trends, and outliers. nih.gov

In the context of analyzing this compound and its analogs, PCA is particularly valuable for chemical variable discrimination. Phencyclidine (PCP) and its numerous analogs often exhibit only subtle differences in their chemical structures. researchgate.net While analytical techniques like mass spectrometry or spectroscopy can generate a wealth of data for each compound, interpreting these large datasets to reliably distinguish one analog from another can be challenging.

PCA addresses this by transforming the original set of correlated variables (e.g., mass-to-charge ratios, retention times, spectral peak intensities) into a new set of uncorrelated variables called principal components (PCs). The first principal component (PC1) accounts for the largest possible variance in the data, the second (PC2) for the second largest, and so on. nih.gov By plotting the scores of the samples on the first two or three PCs, a visual representation of the data structure can be obtained. Compounds with similar chemical properties will cluster together in the PCA score plot, while those that are different will be separated. This allows analysts to discriminate between closely related compounds, such as isomers, which might be difficult to resolve by a single analytical method alone. mdpi.com

For example, a study analyzing a series of PCP analogs could generate data on multiple analytical variables. PCA can then be applied to this dataset to determine which variables are most significant in differentiating the compounds and to visualize their relationships.

Table 2: Illustrative Data for PCA of Phencyclidine Analogs This is a hypothetical table to illustrate the variables used for PCA. The values are not from actual experimental data.

CompoundRetention Index (a.u.)Major Mass Fragment 1 (m/z)Major Mass Fragment 2 (m/z)IR Peak 1 (cm⁻¹)
Phencyclidine (PCP)20502431592930
This compound 22102231662925
Rolicyclidine (PCPy)20152291592935
Tenocyclidine (TCP)21502531793050
3-MeO-PCP22802731892940

In this hypothetical scenario, PCA would use the four variables to calculate principal components. A resulting score plot might show distinct clusters for each analog, enabling their clear discrimination based on the combined analytical data.

Pharmacological and Mechanistic Research on 1 1 Butylcyclohexyl Piperidine

Receptor Interaction Studies (In Vitro Investigations)

In vitro research has been crucial in elucidating the pharmacological profile of 1-(1-Butylcyclohexyl)piperidine and its analogs. These studies have primarily focused on its interactions with various neurotransmitter receptors and transporters, revealing a complex and multifaceted mechanism of action.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is a significant target for many psychoactive compounds. Certain piperidine (B6355638) derivatives have been shown to exhibit antagonistic activity at this receptor. google.com These non-competitive antagonists can block the ion channel, thereby inhibiting the influx of calcium ions into the neuron. google.com This action is thought to underlie many of the neurological and psychological effects of these compounds. The NMDA receptor itself is a complex of different subunits, with the NR1 and NR2 subunits being of particular importance. google.com The NR2 subunit further comprises four subfamilies (NR2A, 2B, 2C, and 2D), and compounds can show varying degrees of selectivity for these different subtypes. google.com

Dopamine (B1211576) Transporter (DAT) Binding and Inhibition

A significant body of research has focused on the interaction of this compound and its analogs with the dopamine transporter (DAT). The DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.

Studies have shown that analogs of this compound, such as 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), are potent inhibitors of dopamine uptake. nih.govnih.gov In vitro assays using rat striatal homogenates have demonstrated the high affinity of these compounds for the DAT. nih.gov Interestingly, research has indicated that BTCP and related compounds may bind to a site on the dopamine transporter that is distinct from the binding site of cocaine. nih.gov This is evidenced by the differential ability of these compounds to displace radiolabeled cocaine versus radiolabeled BTCP. nih.gov

For example, while BTCP itself shows high selectivity for the [3H]BTCP binding site, some of its derivatives exhibit a greater ability to displace [3H]cocaine, suggesting a different mode of interaction with the transporter. nih.gov

Table 1: Comparative Binding Affinities of BTCP and Related Compounds at the Dopamine Transporter

CompoundIC50 [3H]BTCP Displacement (nM)IC50 [3H]Cocaine Displacement (nM)[3H]DA Uptake Inhibition IC50 (nM)
BTCP16100023
Cocaine15090250
1-[1-(2-benzo[b]thienyl)cyclohexyl]pyrrolidine2729028

Data adapted from a study on rat striatal homogenates. nih.gov

This table illustrates the potent and selective nature of these compounds as dopamine uptake inhibitors, with some analogs showing even greater potency than cocaine in this regard. nih.gov

Exploration of Other Neurotransmitter Systems (e.g., Opioid Receptor-Like 1, Nicotinic Acetylcholine Receptors, Serotonin (B10506) Receptors)

While the primary focus has been on the dopaminergic and glutamatergic systems, research has also explored the interaction of this compound analogs with other neurotransmitter systems.

Opioid Receptor-Like 1 (ORL-1): In vitro studies using a human receptor-expressing cell system have been employed to evaluate the activity of various compounds at opioid receptor subtypes, including the ORL-1 receptor. dtic.mil These assays measure the functional response of the receptor to a compound, providing insights into its agonist or antagonist properties. dtic.mil

Nicotinic Acetylcholine Receptors (nAChRs): The interaction of related compounds with nAChRs has been investigated through in vitro binding and functional assays. nih.govnih.gov Studies on various analogs have revealed high binding affinity for specific nAChR subtypes, such as the α4β2* subtype. nih.gov Functional assays have further characterized these compounds as antagonists at several nAChR subtypes, including α4β2, α3β4, and α7. nih.gov

Serotonin Receptors: The activity of structurally related compounds has been examined at various serotonin (5-HT) receptor subtypes. nih.gov For instance, certain tetracyclic antidepressants have been found to act as potent agonists at the 5-HT1e and 5-HT1F receptors. nih.gov

Alpha-Adrenoceptor Subtype Selectivity Profiling

The selectivity of compounds for different α-adrenoceptor subtypes (α1a, α1b, and α1d) has been a subject of investigation. nih.gov Receptor-binding affinity studies have been conducted to determine the potency of various antagonists at these subtypes. nih.govnih.gov Such studies are critical for understanding the potential cardiovascular and other systemic effects of these compounds. The affinity of a compound for each subtype can be determined through competitive binding assays using radiolabeled ligands. nih.gov

Enzyme Inhibition and Modulation Studies

Beyond receptor interactions, research has also delved into the effects of this compound and its analogs on specific enzymes.

Trypanothione Reductase (TryR) Inhibition

A noteworthy area of research has been the investigation of phencyclidine analogs, including derivatives of this compound, as inhibitors of Trypanothione Reductase (TryR). nih.govresearchgate.net TryR is a crucial enzyme in the antioxidant defense system of trypanosomatid parasites, such as Trypanosoma and Leishmania, which are responsible for diseases like African sleeping sickness and leishmaniasis. nih.govresearchgate.net

In vitro enzymatic assays have demonstrated that compounds like 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) act as competitive inhibitors of TryR. nih.govresearchgate.net The inhibitory constant (Ki) for BTCP has been determined to be in the micromolar range, indicating a significant inhibitory effect on the enzyme's activity. nih.govresearchgate.net This line of research holds promise for the development of new therapeutic agents against these parasitic diseases. nih.govresearchgate.net

Soluble Epoxide Hydrolase (sEH) Inhibition

Research has been conducted on piperidine-derived amides as potential inhibitors of the human soluble epoxide hydrolase (sEH) enzyme. The inhibition of sEH is a therapeutic strategy aimed at increasing the levels of epoxyeicosatrienoic acids (EETs), which have demonstrated anti-inflammatory, vasodilatory, and anti-fibrotic properties. Studies on these piperidine derivatives have explored structure-activity relationships, indicating that substitutions on the piperidine ring can significantly impact the inhibitory potency. For instance, the placement of a methyl group at the 4-position of the piperidine ring was found to substantially decrease or eliminate the inhibitory activity against human sEH.

Viral Protease Inhibition (e.g., SARS-CoV-2 Main Protease)

A class of 1,4,4-trisubstituted piperidines has been identified as a novel group of non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro). The Mpro is a critical enzyme for viral replication, making it a key target for antiviral drug development. While the inhibitory activity of the identified piperidine compounds was described as modest, in silico studies have supported the plausibility of their binding to the catalytic site of the Mpro. These findings suggest that the 1,4,4-trisubstituted piperidine scaffold warrants further optimization for the development of new antiviral agents.

Acetylcholinesterase (AChE) Inhibition

Piperidine derivatives are a well-established class of acetylcholinesterase (AChE) inhibitors. For example, donepezil, which features a piperidine moiety, is a known AChE inhibitor used in the management of Alzheimer's disease. Research in this area includes the synthesis and evaluation of various novel piperidine-based compounds for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Some synthesized 1-benzylpiperidine (B1218667) derivatives have shown moderate inhibitory activity against AChE.

Enzyme Kinetics Analyses

Enzyme kinetic studies have been performed on various piperidine derivatives to characterize their inhibitory mechanisms. For instance, kinetic analysis of certain 1-benzylpiperidine and α-lipoic acid hybrid molecules revealed a mixed-type inhibition for AChE and a noncompetitive inhibition for BuChE. Such studies are crucial for understanding how these compounds interact with their target enzymes and for guiding the design of more potent and selective inhibitors.

Cellular and Molecular Pharmacology

Investigation of Cellular Pathways

The investigation of cellular pathways affected by piperidine-based sEH inhibitors suggests a role in regulating lipid metabolism, particularly that of arachidonic acid. By inhibiting sEH, these compounds can potentially influence pathways related to inflammation. In the context of viral inhibition, the action of 1,4,4-trisubstituted piperidines has been pinpointed to occur after virus entry, likely at the stage of viral polyprotein processing.

Receptor Signaling Assays

While specific receptor signaling assays for "this compound" are not documented, assays for related areas of study are common. For instance, in pain research related to sEH inhibition, the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor signaling is often investigated. These assays can involve monitoring changes in intracellular calcium concentration in response to receptor activation or inhibition.

Structure Activity Relationship Sar Studies of 1 1 Butylcyclohexyl Piperidine and Analogues

Elucidation of Pharmacophoric Requirements for Biological Activity

The biological activity of 1-(1-Butylcyclohexyl)piperidine and its congeners, primarily as antagonists of the N-methyl-D-aspartate (NMDA) receptor, is dictated by a well-defined pharmacophore. This model consists of three key components: an aromatic group, a cycloalkyl ring, and an amino group, typically a piperidine (B6355638) ring. The spatial arrangement and physicochemical properties of these moieties are crucial for binding and activity. nih.gov

Studies on rigid analogues of phencyclidine (PCP) have demonstrated the importance of the orientation of the protonated amine relative to the aromatic ring. nih.gov These conformationally restricted molecules showed that specific fixed orientations led to a significant decrease in affinity for the PCP receptor site on the NMDA channel, highlighting a requirement for conformational flexibility or a specific spatial geometry. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) analyses have shown that compounds with lower dipole moments and greater hydrophobicity tend to be more potent ligands. jst.go.jp The direction of the dipole vector of the molecule has also been identified as a significant parameter influencing activity. jst.go.jp

Impact of Structural Modifications on Target Affinity and Selectivity

Systematic modifications of the 1-(1-arylcyclohexyl)piperidine scaffold have been crucial in mapping the SAR and understanding how chemical changes influence interactions with biological targets.

Effects of Cyclohexyl Ring Substitutions

The cycloalkyl ring is a critical component for activity. For phencyclidine analogues, the six-membered cyclohexane (B81311) ring is optimal. Altering the ring size has significant consequences for biological activity. As the cycloalkyl ring size is reduced from six carbons (cyclohexane) to three (cyclopropane), there is a corresponding decline in PCP-like activity. Similarly, expanding the ring size to seven (cycloheptyl) or eight carbons (cyclooctyl) also leads to a sharp decrease in in vivo activity, although in vitro binding affinity may be less affected.

Replacing the aryl group with other moieties also significantly impacts activity. For instance, in studies of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), a dopamine (B1211576) uptake inhibitor, the cyclohexyl ring was found to be the optimal choice compared to other ring sizes for maintaining high affinity. nih.gov

Effects of Piperidine Ring Modifications

The piperidine ring is another key feature for high-affinity binding. Modifications to this heterocyclic amine can drastically alter a compound's activity and selectivity. Replacing the piperidine ring with other nitrogen-containing heterocycles generally reduces potency.

For example, a study comparing the NMDA receptor inhibitory activity of PCP analogues found that replacing the piperidine ring with a morpholine (B109124) ring, as in 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo), resulted in significantly lower activity compared to its piperidine counterpart, 3-methoxyphencyclidine (3-MeO-PCP). nih.gov This highlights the specific structural and electronic requirements of the amine-binding pocket. The basic nitrogen of the piperidine ring, which is protonated at physiological pH, is essential for the interaction within the ion channel.

Table 1: Effect of Piperidine Ring Modification on NMDA Receptor Inhibition nih.gov
CompoundModificationIC₅₀ (µM)
Phencyclidine (PCP)Piperidine Ring2.02
3-Methoxyphencyclidine (3-MeO-PCP)Piperidine Ring1.51
4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo)Morpholine Ring26.67

Influence of N-Substituents on Activity and Binding

Modifications to the nitrogen atom of the piperidine ring, or N-substituents, primarily affect the potency of the compounds rather than their efficacy. nih.gov In studies of BTCP analogues, a considerable degree of structural variation is permitted for the N-substituents while still retaining high affinity for the dopamine transporter. nih.gov

Generally, increasing the size and lipophilicity of the N-substituents leads to improved binding affinity, up to a certain point. nih.gov For instance, monoalkyl N-substituted BTCP derivatives, such as the N-butyl and N-(cyclopropylmethyl) analogues, displayed the highest affinity for the dopamine transporter, even higher than the parent compound BTCP. nih.gov This suggests that the receptor site can accommodate bulky, lipophilic groups at this position, which may form additional favorable interactions.

Parallel SAR Screening Methodologies

To efficiently evaluate the large number of analogues generated during SAR studies, high-throughput screening methods have been developed. These parallel methodologies allow for the rapid assessment of the biological activity of many compounds simultaneously.

One such method is a high-throughput immunocytochemical assay developed to assess the NMDA receptor inhibitory activity of new psychoactive substances, including PCP analogues. nih.gov This assay utilizes cultured hippocampal neurons in 96-well microplates. The activity of the compounds is measured by their ability to prevent glutamate-induced changes in the density of dendritic protein clusters, which can be automatically quantified using imaging analysis. nih.gov This system allows for the rapid determination of the relative efficacy and IC₅₀ values of numerous compounds, providing a valuable tool for SAR screening without the need for more complex kinetic studies. nih.gov Other methods, such as enzyme-linked immunosorbent assays (ELISA), have also been employed for the rapid screening of arylcyclohexylamine compounds. nih.gov

Computational and Predictive SAR Modeling

Computational methods are increasingly used to understand and predict the SAR of this compound analogues. Quantitative structure-activity relationship (QSAR) modeling is a key tool in this domain.

QSAR studies on PCP derivatives have successfully created models that correlate physicochemical properties with biological activity. jst.go.jp These models have identified parameters such as dipole moment, hydrophobicity, and principal moment of inertia as being critical for receptor binding. jst.go.jp

Three-dimensional QSAR (3D-QSAR) techniques, like Comparative Molecular Field Analysis (CoMFA), provide a more detailed picture of the steric and electrostatic fields around the molecules. nih.gov These models help to visualize the favorable and unfavorable regions for interaction, guiding the design of new analogues with enhanced affinity and selectivity. Docking and molecular dynamics simulations are also employed to model the binding pose of these ligands within the NMDA receptor ion channel, revealing key amino acid interactions and rationalizing the observed SAR data. nih.gov These computational approaches, including multiple linear regression (MLR) and support vector machines (SVM), are integral to modern drug design, allowing for the prediction of activity and the prioritization of synthetic targets. nih.govresearchgate.net

Metabolism and Biotransformation Research on 1 1 Butylcyclohexyl Piperidine

Identification of Metabolic Pathways for Piperidine (B6355638) Derivatives

The metabolism of compounds containing a piperidine ring is a well-documented area of research. Generally, these substances undergo several key biotransformation reactions. The primary metabolic routes for alicyclic amines, such as piperidine derivatives, include N-dealkylation, ring α-oxidation leading to the formation of lactams, N-oxidation, and ring-opening reactions. nih.govacs.org

For many therapeutic agents that incorporate a 4-aminopiperidine (B84694) structure, N-dealkylation is the predominant metabolic pathway. nih.govacs.org This involves the removal of an alkyl group attached to the nitrogen atom of the piperidine ring. Another significant pathway is hydroxylation, where a hydroxyl group (-OH) is introduced at various positions on the piperidine or adjacent rings. For instance, studies on 1-[1-(2-benzo[b]thiopheneyl)cyclohexyl]piperidine (BTCP), a compound structurally similar to 1-(1-butylcyclohexyl)piperidine, revealed that its primary metabolites are monohydroxylated derivatives. acs.org These hydroxylations can occur at the β and γ positions of the piperidine ring and the cyclohexyl ring. acs.org

Enzymatic Biotransformation Mechanisms

The biotransformation of piperidine derivatives is largely mediated by a superfamily of enzymes known as cytochrome P450 (CYP). These enzymes are crucial for the metabolism of a vast array of xenobiotics, including many drugs. nih.gov Specifically, the CYP3A4 isozyme has been identified as a major contributor to the N-dealkylation of numerous 4-aminopiperidine drugs. nih.gov

The process of N-dealkylation catalyzed by CYP enzymes is a complex oxidative reaction. It is a major metabolic route for many piperidine-containing compounds. nih.govacs.org The enzymatic activity of CYPs, particularly CYP3A4, is also implicated in the hydroxylation reactions observed in the metabolism of piperidine derivatives. The specific isoforms involved can vary depending on the exact structure of the substrate molecule. For example, in addition to CYP3A4, other isoforms like CYP2D6 and CYP2J2 have been shown to be involved in the metabolism of certain piperidine-containing drugs, particularly in hydroxylation reactions. nih.gov

The general mechanism of CYP-mediated metabolism involves the activation of molecular oxygen and its subsequent insertion into the substrate molecule. For N-dealkylation, this typically involves the hydroxylation of the carbon atom adjacent to the nitrogen, leading to an unstable intermediate that spontaneously cleaves to yield the dealkylated amine and a carbonyl compound.

Metabolite Identification and Characterization

Direct metabolic studies on this compound are not extensively available in the public domain. However, based on the established metabolic pathways of structurally analogous compounds, particularly arylcyclohexylamines and other piperidine derivatives, a profile of its likely metabolites can be inferred.

Research on the in vitro metabolism of 1-[1-(2-benzo[b]thiopheneyl)cyclohexyl]piperidine (BTCP) in rat liver microsomes provides a strong model for predicting the metabolites of this compound. The BTCP study identified five monohydroxylated derivatives and two degradation products. acs.org This suggests that hydroxylation of the cyclohexyl and piperidine rings is a major metabolic route.

Given the structure of this compound, the following metabolic transformations are plausible:

Hydroxylation of the cyclohexyl ring: The introduction of a hydroxyl group at various positions on the cyclohexyl ring is a likely primary metabolic step.

Hydroxylation of the piperidine ring: Similar to the cyclohexyl ring, the piperidine ring is also susceptible to hydroxylation at different carbon atoms.

Hydroxylation of the butyl chain: The n-butyl group attached to the cyclohexane (B81311) ring presents another potential site for oxidative metabolism, leading to various hydroxylated metabolites.

N-dealkylation: While the piperidine nitrogen is part of a tertiary amine and directly attached to the cyclohexyl ring, cleavage of the piperidine ring itself (a form of N-dealkylation) or other ring-opening reactions could occur, though this is generally a less common pathway for such structures compared to hydroxylation.

The following table summarizes the potential metabolites of this compound based on the metabolism of analogous compounds.

Potential Metabolite Metabolic Pathway Description
Hydroxy-cyclohexyl-1-(1-butylcyclohexyl)piperidineHydroxylationA hydroxyl group is added to the cyclohexyl ring.
Hydroxy-piperidine-1-(1-butylcyclohexyl)piperidineHydroxylationA hydroxyl group is added to the piperidine ring.
Hydroxy-butyl-1-(1-butylcyclohexyl)piperidineHydroxylationA hydroxyl group is added to the n-butyl chain.

It is important to note that without direct experimental evidence, the exact positions of hydroxylation and the quantitative importance of each pathway for this compound remain speculative. Further research involving in vitro and in vivo metabolism studies would be necessary for definitive identification and characterization of its metabolites.

Preclinical Research Models and Methodologies in the Study of 1 1 Butylcyclohexyl Piperidine

In Vitro Experimental Systems

In vitro methods are fundamental for the initial characterization of a compound's activity. They offer controlled environments to study direct interactions with molecular targets, such as receptors and enzymes, and to assess cellular responses. These systems are crucial for establishing a compound's primary mechanism of action and for screening large numbers of molecules efficiently.

Cell-based assays are indispensable tools for investigating how a compound modulates the function of specific cellular components. accelevirdx.comyoutube.com These assays use live cells, which can be primary cells isolated from tissues, immortalized cell lines, or genetically modified cells engineered to express a specific target. youtube.com For arylcyclohexylamines, the primary molecular target is often the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel critical for synaptic plasticity and brain function. mony.fr

Receptor Binding Assays: To determine the affinity of a compound for a specific receptor, radioligand binding assays are a standard method. nih.govnih.gov In the context of compounds structurally related to 1-(1-Butylcyclohexyl)piperidine, such as the well-studied phencyclidine (PCP) and its analogs, these assays measure the displacement of a radiolabeled ligand from the PCP binding site within the NMDA receptor channel. nih.gov For example, studies on 1-(1-phenyl-2-methylcyclohexyl)piperidine (B1231555) isomers utilized [3H]TCP (1-[1-(2-thienylcyclohexyl)]piperidine) as the radioligand in preparations of brain tissue to determine the in vitro potency of these analogs. nih.gov

Functional Assays: Beyond simple binding, functional assays measure the biological consequence of the compound-receptor interaction. accelevirdx.com For NMDA receptor antagonists, this often involves measuring changes in ion flow or downstream signaling pathways.

Calcium Flux Assays: Since NMDA receptors are highly permeable to calcium (Ca2+), their activation leads to an influx of Ca2+ into the cell. mony.fr High-throughput functional assays can measure these changes in intracellular calcium concentration using fluorescent dyes. This method allows for the screening of compounds that either block (antagonists) or enhance (positive allosteric modulators) receptor activity. nih.govresearchgate.net

Electrophysiology: Automated patch-clamp systems provide a high-throughput platform to directly measure the electrical currents flowing through ion channels like the NMDA receptor in response to a compound. researchgate.net This technique offers detailed information on the mechanism of channel blockade and can distinguish between different types of antagonists.

Reporter Gene Assays: These assays involve genetically modifying cells to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to changes in a specific signaling pathway. nih.govnih.gov This allows for the indirect measurement of receptor activation or inhibition.

Table 1: In Vitro Assay Data for PCP Analogs This table presents findings for analogs of this compound, illustrating typical data generated from in vitro assays.

CompoundAssay TypeKey FindingReference
(-)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine[3H]TCP Displacement AssayApproximately 5 times more potent than Phencyclidine (PCP). nih.gov
(+)-trans-1-(1-phenyl-2-methylcyclohexyl)piperidine[3H]TCP Displacement Assay9 times less potent than its (-) enantiomer. nih.gov
cis-1-(1-phenyl-2-methylcyclohexyl)piperidine (racemic)[3H]TCP Displacement AssayEssentially inactive. nih.gov
cis-1-(1-phenyl-4-methylcyclohexyl)piperidine[3H]TCP Displacement AssayMore potent than its trans isomer, but less potent than (-)-trans-2-methyl isomer. nih.gov

High-throughput screening (HTS) is a critical process in modern drug discovery that allows for the rapid testing of large libraries of chemical compounds for a specific biological activity. nih.gov This approach utilizes automation, miniaturized assays, and sensitive detection methods to evaluate tens of thousands to millions of compounds in a short period. researchgate.net

For targets like the NMDA receptor, HTS campaigns often employ cell-based functional assays, such as the calcium flux assays described previously. researchgate.netnih.gov A large chemical library can be screened to identify "hits"—compounds that modulate the receptor's function. researchgate.net For instance, a screen of over 810,000 compounds identified 864 potential positive allosteric modulators of the NMDA receptor using a calcium flux assay in a 1536-well plate format. researchgate.net

Following the primary screen, "hit" compounds undergo further validation and characterization through secondary assays, including concentration-response studies and electrophysiological recordings, to confirm their activity and determine their potency and efficacy. researchgate.netresearchgate.net This tiered screening approach efficiently funnels a large number of initial compounds down to a small number of promising leads for further development.

In Vivo Animal Models for Pharmacological Research

The selection of an appropriate animal model is critical for the successful translation of preclinical findings to humans. nih.gov Rodents, such as mice and rats, are the most commonly used models in pharmacological research for arylcyclohexylamines due to their well-characterized genetics, physiology, and behavior. nih.govoup.com

Validation of a model involves ensuring that it mimics relevant aspects of the human condition or physiological system being studied. For compounds like this compound, which are expected to act on the central nervous system, models are chosen based on their ability to predict psychoactive effects, cognitive changes, or neuroprotective properties. Key considerations in model selection include the species and strain of the animal, as different strains can exhibit different behavioral responses to the same compound. For example, mouse strains like ddY have been shown to have different sensitivities to PCP-induced hyperlocomotion compared to C57BL/6 strains. oup.com

For compounds related to PCP, a battery of behavioral tests is used to build a phenotypic profile. These tests can include:

Locomotor Activity: Measuring spontaneous movement in an open field can indicate stimulant or sedative effects. PCP and its analogs typically induce hyperlocomotion and stereotyped behaviors (repetitive movements). nih.govnih.gov

Motor Coordination: The rotarod test, where an animal must balance on a rotating rod, is used to assess motor impairment or ataxia, a common effect of this class of drugs. nih.gov

Sensorimotor Gating: Prepulse inhibition (PPI) of the startle reflex is a measure of sensorimotor gating, a process that is deficient in disorders like schizophrenia. PCP is known to disrupt PPI in rodents, providing a model for this specific deficit. nih.gov

Models of Psychiatric Disorders: Because PCP can induce a state in healthy humans that resembles schizophrenia, including positive, negative, and cognitive symptoms, PCP-treated animals are widely used as a pharmacological model of this disorder. nih.govnih.gov This "NMDA receptor hypofunction" model is a key tool for studying the neurobiology of schizophrenia and for testing potential antipsychotic drugs. nih.govnih.govoup.com Administration of a compound like this compound in these models could reveal its potential to either mimic or alleviate schizophrenia-like symptoms. Behavioral assays relevant to these models include tests of social interaction (negative symptoms) and learning and memory, such as the novel object recognition task (cognitive deficits). nih.govfrontiersin.org Serotonergic systems are also investigated in these models, as they are known to be altered in schizophrenia. mdpi.com Recently, novel therapies derived from llama nanobodies are being tested in these animal models. newsweek.com

Models of Parasitic Infections: The piperidine (B6355638) scaffold is present in numerous compounds with a wide range of pharmacological activities, including anthelmintic (anti-parasitic worm) properties. researchgate.net Therefore, it is plausible to investigate piperidine derivatives for such activity. nih.gov Standard in vitro and in vivo models for anthelmintic drug discovery involve screening compounds against various parasitic worms. A common model organism is the free-living nematode Caenorhabditis elegans, as well as parasitic species like Schistosoma mansoni (a flatworm) or intestinal worms in rodent models. nih.gov Piperazine, a related heterocyclic amine, has long been used as an anthelmintic agent. researchgate.netijprs.com Studies on other piperidine derivatives have assessed their ability to cause paralysis or death in organisms like the earthworm Pheretima posthuma as an initial screen. nih.gov

Computational and in Silico Approaches in 1 1 Butylcyclohexyl Piperidine Research

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding mode and affinity of compounds like 1-(1-butylcyclohexyl)piperidine to their biological targets.

The primary target for many arylcyclohexylamines is the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor critical for synaptic plasticity and memory. nih.govrupress.org Specifically, these compounds act as uncompetitive antagonists, binding to a site within the receptor's ion channel, often referred to as the phencyclidine (PCP) binding site. nih.gov

Molecular docking studies on analogs of this compound have been instrumental in elucidating their interactions within the NMDA receptor channel. For instance, studies on similar piperidine-based compounds have identified key interactions that stabilize the ligand within the binding pocket. These interactions often include a salt bridge between the protonated piperidine (B6355638) nitrogen and a glutamate or aspartate residue, as well as hydrophobic interactions between the cyclohexyl and butyl groups and nonpolar residues lining the channel. nih.gov

In a study of piperidine/piperazine-based compounds, docking analysis revealed that a bidentate salt bridge interaction involving the piperidine nitrogen and the carboxylate groups of Glu172 and Asp126 residues was crucial for binding to the sigma-1 receptor, another potential target for this class of compounds. nih.gov Furthermore, π-cation interactions between the ionized nitrogen and a phenylalanine residue were also observed to stabilize the ligand. nih.gov While not directly studying this compound, these findings provide a model for the types of interactions it likely forms.

The table below summarizes representative findings from docking studies on related piperidine derivatives, illustrating the types of interactions and binding energies observed, which can be extrapolated to understand the binding of this compound.

Compound ClassTarget ReceptorKey Interacting ResiduesPredicted Binding Energy (kcal/mol)
Piperidine-derived p53-HDM2 inhibitorsHDM2Not specified-6.639 to -6.305 researchgate.net
Piperidine/piperazine derivativesSigma-1 ReceptorGlu172, Asp126, Phe107Not specified (High Affinity) nih.govrsc.org
Biphenyl-based NAMsNMDA ReceptorNot specifiedNot specified (IC50 = 50 nM) nih.gov

This table is illustrative and based on data from analogs, as specific docking energy values for this compound are not publicly available.

Molecular Dynamics (MD) Simulations to Elucidate Binding Mechanisms

For ion channel modulators like this compound, MD simulations can reveal how the ligand affects the channel's gating mechanism and ion flow. nih.govescholarship.org Simulations of piperidine derivatives have been used to assess the stability of their binding within target proteins by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein over the simulation period. rsc.orgmdpi.comresearchgate.net A stable RMSD plot indicates that the ligand remains securely in the binding pocket. rsc.org

Recent studies combining cryo-electron microscopy with MD simulations on NMDA receptors have provided high-resolution insights into how channel blockers like phencyclidine (a close analog) bind. nih.govcshl.edu These simulations show that channel blockers form varying degrees of interactions with pore-lining residues, which primarily control the dissociation rate (off-speed) of the blocker from the channel. nih.govcshl.edu Such studies are crucial for designing new therapeutic compounds with optimized pharmacokinetic properties and reduced side effects. nih.govcshl.edu

MD simulations have also been employed to study piperidine derivatives targeting other proteins, such as protein kinase B (Akt) and murine double minute 2 (MDM2), revealing key conformational behaviors and interactions that contribute to their inhibitory potential. researchgate.netresearchgate.net

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to design and optimize ligands. youtube.comnih.gov For this compound and its analogs, SBDD principles are applied to enhance their affinity, selectivity, and pharmacokinetic properties.

The general scaffold of arylcyclohexylamines, including the piperidine ring, the cyclohexyl group, and a lipophilic moiety (the butyl group in this case), serves as a template for modification. researchgate.netresearchgate.netmdpi.com By analyzing the crystal structures of target receptors like the NMDA receptor and sigma receptors, medicinal chemists can rationally design new derivatives. rupress.orgyoutube.com For example, knowing the dimensions and chemical environment of the NMDA receptor channel allows for the design of blockers that fit optimally within the pore. pnas.org

One key principle in the design of NMDA receptor antagonists is modulating the interactions with specific subunits (e.g., GluN2B). nih.gov This can lead to compounds with improved therapeutic profiles and fewer side effects. For instance, the development of biphenyl-based negative allosteric modulators for the NMDA receptor was guided by free energy calculations, leading to a significant improvement in activity. nih.gov

The introduction of chiral centers into the piperidine scaffold is another strategy used in SBDD to enhance biological activity and selectivity. researchgate.net The enantioselectivity observed at the PCP binding site indicates that the receptor can discriminate between different stereoisomers of a ligand.

Predictive Modeling for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.netnih.govyoutube.com These models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govsddn.es

For piperidine derivatives, QSAR models have been developed to predict a wide range of biological activities. nih.gov These models use molecular descriptors, which are numerical representations of the physicochemical properties of a molecule, to correlate with activities such as enzyme inhibition or receptor binding affinity. researchgate.net For example, QSAR studies on furan-pyrazole piperidine derivatives successfully modeled their inhibitory activity against Akt1 and their antiproliferative effects on cancer cell lines. nih.gov

In silico tools like SwissTargetPrediction and online platforms like PASS (Prediction of Activity Spectra for Substances) can be used to predict the potential biological targets and pharmacological effects of compounds like this compound based on their chemical structure. mdpi.com These predictions can suggest novel therapeutic applications and guide further experimental validation.

The table below shows examples of predicted activities for piperidine derivatives from in silico modeling studies.

In Silico Tool/MethodCompound ClassPredicted Biological Activities
QSARFuran-pyrazole piperidinesAkt1 inhibitory activity, antiproliferative activity nih.gov
Monte Carlo method QSARPulvinic acid and coumarin (B35378) derivativesAntioxidant activity nih.gov
In-house QSAR modelsPeptide-based drugsPhysicochemical properties, bioactivity, pharmacokinetics sddn.es
ANDROMEDA systemSmall drug moleculesHuman clinical pharmacokinetics nih.gov

Bioinformatics Applications in Chemical Research

Bioinformatics combines biology, computer science, and information technology to analyze and interpret biological data. researchgate.netresearchgate.net In the context of chemical research on compounds like this compound, bioinformatics plays a crucial role from target identification to understanding the broader biological impact of a compound. researchgate.netresearchgate.net

Bioinformatics tools and databases are essential for identifying and validating potential drug targets. researchgate.netnih.gov For a novel compound, its structure can be screened against databases of known protein structures to identify potential binding partners. mdpi.com Furthermore, by analyzing genomic and proteomic data, researchers can identify proteins whose dysregulation is associated with a particular disease, thus highlighting them as potential targets for therapeutic intervention. researchgate.net

Once a target is identified, bioinformatics can help to understand the compound's mechanism of action on a systemic level. For example, after predicting the binding of a compound to a specific protein, tools like the KEGG PATHWAY database can be used to see which signaling pathways this protein is involved in. genome.jp This can help predict the downstream effects of modulating the target's activity.

In a study on the natural product dioscin, bioinformatics approaches were used to predict not only its direct targets but also the biological activities, signaling pathways, and molecular regulatory networks it might affect. nih.gov This provides a holistic view of the compound's potential pharmacological profile. Such an approach could be applied to this compound to explore its potential effects beyond NMDA receptor antagonism.

Emerging Research Directions and Future Perspectives on 1 1 Butylcyclohexyl Piperidine

Exploration of Novel Biological Targets and Research Applications

While 1-(1-Butylcyclohexyl)piperidine is a lesser-studied arylcyclohexylamine, the broader class of these compounds is known for its interaction with the N-methyl-D-aspartate (NMDA) receptor, producing dissociative effects. nih.govmdpi.com Research into related arylcyclohexylamines, such as phencyclidine (PCP) and ketamine, has established their antagonistic activity at the PCP binding site of the NMDA receptor. mdpi.com The three-dimensional structure of these compounds is crucial for this interaction. mdpi.com

Future research on this compound will likely focus on delineating its specific binding profile and functional activity at the NMDA receptor and other potential biological targets. The exploration of its effects on various central nervous system receptors could uncover novel pharmacological properties and research applications. nih.govresearchgate.net For instance, studies on piperidine (B6355638) derivatives have revealed a wide range of biological activities, including potential applications in treating cancer and central nervous system disorders. clinmedkaz.orgijnrd.org

Development of Advanced Synthetic Methodologies

The synthesis of this compound and its analogs is crucial for further pharmacological investigation. Traditional methods for creating arylcyclohexylamines often involve multi-step processes. nih.govresearchgate.net Recent advancements in synthetic organic chemistry offer opportunities to develop more efficient and stereoselective synthetic routes.

Modern synthetic strategies for piperidine derivatives include:

Hydrogenation/Reduction of Pyridines : This is a common method for creating the piperidine ring structure. nih.gov

Alkene Cyclization : Oxidative amination of non-activated alkenes catalyzed by metal complexes can form substituted piperidines. nih.gov

Radical Cyclization : Intramolecular radical cyclization of enynes can produce polysubstituted piperidines. nih.gov

Palladium-Catalyzed Reactions : These methods can be used to create highly substituted piperidine analogs. ajchem-a.comwhiterose.ac.uk

For example, one documented synthesis of a related compound, 1-[3-(4-tert-butyl-cyclohexyl)-2-methyl-propyl]-piperidine, involved the hydrogenation of 1-[3-(p-tert-butyl-phenyl)-2-methyl-propyl]-piperidine using platinum dioxide and active carbon as catalysts. prepchem.com The development of such advanced methodologies will facilitate the synthesis of a wider range of this compound analogs for structure-activity relationship (SAR) studies. researchgate.net

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a deeper understanding of the biological effects of this compound, future research could benefit from the integration of multi-omics data. nih.govresearchgate.net This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the molecular changes induced by the compound. nih.govmdpi.com

By analyzing the entire spectrum of molecular changes, from gene expression to protein function and metabolic shifts, researchers can identify the key pathways and biological networks affected by this compound. researchgate.netmdpi.com This integrative approach can help to:

Uncover the underlying mechanisms of action. researchgate.net

Identify potential biomarkers of exposure or effect. nih.gov

Reveal novel therapeutic targets. nih.gov

While single-omic datasets provide valuable information, they often capture reactive processes rather than causative ones. nih.gov An integrative approach allows for a more comprehensive understanding of the complex biological responses to chemical compounds. researchgate.netmdpi.com

Design of Highly Selective and Potent Analogues for Research Probes

The development of highly selective and potent analogs of this compound is essential for their use as research probes. By systematically modifying the chemical structure, researchers can enhance the affinity and selectivity of these compounds for specific biological targets. nih.govresearchgate.net

Structure-activity relationship (SAR) studies are crucial in this process. For instance, research on phencyclidine analogs has shown that modifications to the aryl, cyclohexyl, or amine groups can significantly alter their pharmacological properties. mdpi.com The synthesis and evaluation of a series of N-alkyl-arylcyclohexylamines have provided valuable data for understanding how different substituents influence activity at the NMDA receptor. nih.gov

The design of potent research probes allows for more precise investigation of biological pathways and receptor function. nih.govresearchgate.net For example, the development of a potent and selective inhibitor for 8-oxo-guanine DNA glycosylase 1 (OGG1) was achieved through iterative chemical synthesis and biochemical evaluation of N-piperidinyl-benzimidazolone derivatives. nih.gov

Advancements in Analytical Techniques for Complex Research Matrices

The ability to accurately detect and quantify this compound and its metabolites in complex biological matrices is fundamental for research. nih.govresearchgate.net Advanced analytical techniques are continuously being developed to improve sensitivity and specificity. nih.gov

Commonly used analytical methods for arylcyclohexylamines include:

Gas Chromatography-Mass Spectrometry (GC-MS) : A standard technique for the identification and quantification of these compounds. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high sensitivity and is widely used for analyzing biological samples. nih.gov

High-Resolution Mass Spectrometry (HRMS) : Provides accurate mass measurements, aiding in the identification of unknown metabolites and analogs. nih.gov

Recent advancements also include the use of alternative matrices like hair and oral fluid for analysis, which offer non-invasive sample collection. nih.gov Furthermore, the development of simplified sample pre-treatment methods, such as dried blood spots (DBS), has streamlined the analytical workflow. nih.gov

Q & A

Q. How can computational models predict the compound’s blood-brain barrier permeability?

  • Answer : Quantitative Structure-Activity Relationship (QSAR) models (e.g., VolSurf+) calculate descriptors like polar surface area (PSA <70 Ų) and AlogP98. In silico BBB penetration scores (>0.7) correlate with in vivo microdialysis data .

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